Benzaldehyde O-ethyl oxime
Description
Structure
2D Structure
Properties
CAS No. |
13858-87-2 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(Z)-N-ethoxy-1-phenylmethanimine |
InChI |
InChI=1S/C9H11NO/c1-2-11-10-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- |
InChI Key |
YDDVBEKWFTVFQP-NTMALXAHSA-N |
SMILES |
CCON=CC1=CC=CC=C1 |
Isomeric SMILES |
CCO/N=C\C1=CC=CC=C1 |
Canonical SMILES |
CCON=CC1=CC=CC=C1 |
Synonyms |
Benzaldehyde O-ethyl oxime |
Origin of Product |
United States |
Ii. Synthesis Methodologies and Strategies for Benzaldehyde O Ethyl Oxime
Classical and Established Synthetic Routes
Traditional methods for synthesizing Benzaldehyde (B42025) O-ethyl oxime are typically two-step processes that have been foundational in organic chemistry. These routes are reliable and well-documented in chemical literature.
The most direct classical route to Benzaldehyde O-ethyl oxime is the condensation reaction between benzaldehyde and O-ethylhydroxylamine. O-ethylhydroxylamine hydrochloride is a versatile and effective reagent for preparing various nitrogen-containing compounds, including oximes. chemimpex.com The reaction mechanism is analogous to the formation of standard oximes from hydroxylamine (B1172632). It involves the nucleophilic attack of the nitrogen atom of O-ethylhydroxylamine on the electrophilic carbonyl carbon of benzaldehyde. This is followed by a dehydration step, typically acid-catalyzed, to form the C=N double bond of the oxime ether.
The general reaction is as follows: C₆H₅CHO + H₂NOC₂H₅ → C₆H₅CH=NOC₂H₅ + H₂O
This method provides a straightforward pathway to the desired product, leveraging the selective reactivity of O-ethylhydroxylamine with carbonyl compounds. chemimpex.com The stability and high solubility of O-ethylhydroxylamine hydrochloride in various solvents make it a practical reagent for laboratory and industrial applications. chemimpex.com
An alternative and widely used classical method is the O-alkylation of a pre-formed benzaldehyde oxime. This two-step approach first involves the synthesis of benzaldehyde oxime from benzaldehyde and hydroxylamine. wikipedia.org The subsequent step is the ethylation of the oxime's hydroxyl group.
The alkylation is typically carried out by first deprotonating the oxime with a suitable base to form the more nucleophilic oximate anion. This anion then reacts with an ethylating agent, such as ethyl bromide or ethyl iodide, in a nucleophilic substitution reaction. Common bases used for this purpose include sodium hydroxide (B78521), potassium carbonate, and sodium alkoxides. scholarsresearchlibrary.comepo.orgacs.org The choice of solvent and base can influence the ratio of O-alkylation to N-alkylation, with O-alkylation being the desired pathway for the synthesis of this compound. acs.org Phase-transfer catalysis has also been employed to facilitate this reaction between the aqueous base and the organic substrate. dokumen.pubias.ac.in
A variety of conditions have been reported for this transformation, highlighting the versatility of this method. For instance, reacting benzaldehyde oxime with ethyl chloride in the presence of sodium hydroxide in methanol (B129727) has been shown to produce the desired O-ethyl ether. google.com Another approach uses silver oxide as a base and catalyst, which reacts with benzaldehyde oxime and an ethyl halide to give excellent yields of the oxime ether without the formation of nitrone byproducts. scholarsresearchlibrary.com
Table 1: Comparison of Classical Alkylation Methods for Benzaldehyde Oxime
| Ethylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ethyl Chloride | Sodium Hydroxide (NaOH) | Methanol | 80 | 6 hours | 80.5 | google.com |
| Ethyl Bromide | Silver Oxide (Ag₂O) | Ethyl Bromide (reflux) | Reflux | 10 hours | Good | scholarsresearchlibrary.com |
| Alkyl Halides | Potassium Carbonate (K₂CO₃) | Acetone/Toluene | Reflux | 2 hours | Not Specified | nih.gov |
| Alkyl Halides | Sodium Hydroxide (NaOH) | Benzene (B151609) | Room Temp. | Not Specified | Not Specified | nih.gov |
Advanced and Optimized Synthetic Approaches
To overcome some of the limitations of classical methods, such as long reaction times and the need for multiple steps, several advanced synthetic strategies have been developed. These approaches focus on improving efficiency, yield, and environmental friendliness.
One-pot synthesis protocols have emerged as a highly efficient alternative to the traditional two-step procedures. These methods combine all reactants—the aldehyde, hydroxylamine salt, base, and alkylating agent—in a single reaction vessel, thereby saving time, resources, and reducing waste.
A notable one-pot procedure involves the reaction of benzaldehyde, hydroxylamine hydrochloride, potassium hydroxide, and an alkyl halide in an aqueous dimethyl sulfoxide (B87167) (DMSO) solution. researchgate.netresearchgate.net This method has been shown to produce oxime ethers in high yields (80–96%) with significantly reduced reaction times, often completing in just 15 to 50 minutes. researchgate.net The oxime is generated in situ and immediately alkylated under the reaction conditions. nih.gov The use of a superbase, such as pulverized potassium hydroxide in DMSO, can further accelerate the reaction, allowing for the synthesis of oxime ethers at room temperature in high yields. nih.gov
Table 2: One-Pot Synthesis of Oxime Ethers
| Carbonyl Compound | Base | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Benzaldehyde | Potassium Hydroxide (KOH) | Alkyl Halides | Aqueous DMSO | Not Specified | 15–50 min | 80–96 | researchgate.net |
| Benzaldehyde | Potassium Hydroxide (KOH) | Reactive Alkyl Bromides | Aqueous DMSO (2:5) | 80 | 30–50 min | Not Specified | nih.gov |
| Cinnamaldehyde | Anhydrous Potassium Carbonate | Ethyl Bromide | Tetrahydrofuran (THF) | Not Specified | ~1 hour | 75-82 | researchgate.net |
Microwave-assisted organic synthesis represents a significant advancement, offering dramatic reductions in reaction times, increased yields, and often improved product purity. bspublications.net This technology has been successfully applied to the synthesis of benzaldehyde oximes and their ethers.
The synthesis of benzaldehyde oxime from substituted benzaldehydes and hydroxylamine hydrochloride can be achieved in minutes using microwave irradiation, with powers ranging from 200-300W and temperatures between 70-110°C. google.com This rapid and efficient method is considered environmentally friendly due to reduced energy consumption and reaction times. bspublications.netgoogle.com Aromatic aldehydes bearing electron-donating groups can be converted into their respective oximes or nitriles under microwave irradiation in the presence of hydroxylamine hydrochloride and a catalyst like TiO₂. nih.gov The reaction outcome can be selectively controlled; for instance, using a basic medium like sodium carbonate under microwave irradiation favors the formation of oximes. nih.gov This approach highlights the potential for a fast and high-yield synthesis of this compound by adapting these microwave protocols.
Table 3: Microwave-Assisted Synthesis of Oximes
| Substrate | Reagents | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Substituted Benzaldehyde | NH₂OH·HCl, Alkaline Compound | Methanol or Ethanol (B145695) | 200-300 | 70-110 | 3-15 | High | google.com |
| 4-Nitrobenzaldehyde | NH₂OH·HCl, Na₂CO₃ | None (Solvent-free) | 100 | Not Specified | 5 | ~81 (Oxime) | nih.gov |
| Aromatic Aldehydes | NH₂OH·HCl, Pyridine (B92270), Ac₂O | None (Solvent-free) | Not Specified | 150 | 5 | Good | researchgate.net |
Flow chemistry, or continuous flow synthesis, is a modern approach to chemical manufacturing that offers superior control over reaction parameters, enhanced safety, and scalability compared to traditional batch processing. beilstein-journals.org This technology is increasingly being applied to the synthesis of fine chemicals and active pharmaceutical ingredients.
The formation of oximes has been successfully demonstrated in continuous flow reactors. For example, various benzaldehyde derivatives can be converted to their corresponding oximes with high conversion rates using a flow system. researchgate.net The integration of in-line monitoring techniques, such as NMR spectroscopy, with flow reactors allows for real-time analysis and rapid optimization of reaction conditions for processes like oxime ether synthesis. beilstein-journals.org Furthermore, advanced flow systems incorporating electrochemistry have shown potential for the continuous-flow electrosynthesis of oximes, which can then be converted to oxime ethers in subsequent tandem reactions. researchgate.netrsc.org A gram-scale synthesis of an oxime ether has been achieved under continuous flow conditions using blue LED irradiation, demonstrating the scalability and efficiency of this modern approach. sci-hub.se These developments indicate a strong potential for the safe, efficient, and scalable production of this compound using flow chemistry platforms.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of oximes and their ethers aims to reduce waste, minimize energy consumption, and utilize less hazardous materials. These approaches represent a significant advancement over classical methods that often involve toxic solvents like pyridine and generate substantial effluent. chadsprep.com
Solvent-free synthesis offers numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. Research has demonstrated that the oximation of aldehydes can be efficiently conducted under solvent-free conditions, either by heating or grinding the reactants together, sometimes with a solid catalyst.
One effective method involves the reaction of benzaldehyde with hydroxylamine hydrochloride using magnetic nano Fe3O4 as a recyclable catalyst. youtube.com Under solvent-free conditions at 70-80°C, benzaldehyde can be converted to benzaldehyde oxime in high yield. This oxime can then be isolated and subsequently ethylated to produce the target compound. Another approach, known as grindstone chemistry, utilizes bismuth(III) oxide (Bi2O3) to catalyze the reaction between carbonyl compounds and hydroxylamine hydrochloride at room temperature by simple grinding, yielding oximes in excellent yields within minutes. chadsprep.com
| Entry | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| 1 | Nano Fe3O4 | Solvent-free, 70-80°C | 20 | 94 | youtube.com |
| 2 | Bi2O3 | Solvent-free, grinding, RT | 1.5-3 | ~98 | chadsprep.com |
| 3 | TiO2 | Solvent-free, MW (100W) | 5 | High | libretexts.org |
Table comparing solvent-free methods for the synthesis of benzaldehyde oxime, a precursor to this compound.
Developing synthetic routes that eliminate the need for a catalyst is a core goal of green chemistry, as it simplifies purification and avoids the use of potentially toxic or expensive metals. A noteworthy development is the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions using mineral water as the reaction medium. arsdcollege.ac.in
In this method, aryl aldehydes react with hydroxylamine hydrochloride at room temperature in a mixture of mineral water and methanol, or in mineral water alone. arsdcollege.ac.in The salts naturally present in mineral water are believed to facilitate the reaction, activating the hydroxylamine source. arsdcollege.ac.in This approach has been shown to produce aryl oximes in quantitative yields in as little as 10 minutes. arsdcollege.ac.in
| Aldehyde Substrate | Solvent System | Time (min) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Mineral water/Methanol (1:1) | 10 | 99 | arsdcollege.ac.in |
| Benzaldehyde | Mineral water | - | High | arsdcollege.ac.in |
Table illustrating catalyst-free synthesis of aryl oximes in mineral water.
Water is considered an ideal green solvent due to its non-toxicity, availability, and safety. Its use in organic synthesis is a key area of research. The synthesis of aldoximes, including benzaldehyde oxime, has been successfully demonstrated in pure water. One such method involves a one-pot reaction of aromatic aldehydes, ethylenediamine, and Oxone® in water, which unexpectedly yields aldoximes in excellent yields. youtube.comorganicchemistrytutor.com While the mechanism is complex, this procedure avoids organic solvents entirely.
Furthermore, the use of mineral water, as described previously, serves as another example of an environmentally friendly medium that can even enhance reaction rates compared to purified water, obviating the need for a catalyst. arsdcollege.ac.in
Sonochemistry, the application of ultrasound to chemical reactions, provides an energy-efficient alternative to conventional heating. wikipedia.org Ultrasonic irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. wikipedia.org
The synthesis of oximes from aldehydes and ketones has been shown to be significantly accelerated under ultrasound irradiation. nih.gov Reactions carried out in ethanol at room temperature with ultrasonic assistance proceed with higher yields and in much shorter times compared to conventional stirring methods. nih.gov This energy-efficient technique not only shortens reaction times but also operates under milder conditions, aligning with the principles of green chemistry. nih.gov
| Method | Time | Yield (%) | Reference |
| Conventional Stirring | Several hours | Lower | nih.gov |
| Ultrasound Irradiation | Minutes | 81-95 | nih.gov |
Table comparing conventional vs. ultrasound-assisted synthesis of oximes.
Derivatization and Functionalization Strategies of Oxime Ethers
Once this compound is synthesized, its benzene ring can be further modified to create a variety of derivatives. These modifications rely on the directing effects of the existing O-ethyl oxime substituent.
The O-ethyl oxime group, -CH=N-OEt, is generally considered a deactivating group due to the electron-withdrawing inductive effect of the C=N double bond. chadsprep.com In classical electrophilic aromatic substitution reactions (such as nitration with HNO3/H2SO4), deactivating groups typically direct incoming electrophiles to the meta position. This is because they destabilize the ortho and para intermediates more than the meta intermediate. chadsprep.com
However, a more modern and highly specific functionalization strategy involves metal-catalyzed C-H activation. In these reactions, the oxime ether can function as a directing group, using its heteroatoms to coordinate with a metal catalyst and guide substitution specifically to the ortho position. For instance, the ortho-nitration of aromatic oxime ethers has been achieved using t-butyl nitrite (B80452) as the nitro source under radical conditions, demonstrating a powerful method for regioselective functionalization that bypasses the usual directing rules of classical EAS. This approach allows for the synthesis of ortho-substituted this compound derivatives that would be difficult to obtain through traditional methods.
Modification of the O-alkyl Moiety
The modification of the O-alkyl moiety in benzaldehyde oxime derivatives is a key strategy for synthesizing a diverse range of compounds with varied physicochemical and biological properties. While direct chemical transformation of the ethyl group in pre-formed this compound is one possible route, a more common and versatile approach involves the introduction of various functionalized alkyl groups through the O-alkylation of benzaldehyde oxime. This method allows for the incorporation of a wide array of substituents, effectively modifying the O-alkyl portion of the molecule.
Research has demonstrated that the O-alkylation of benzaldehyde oxime can be achieved using various alkylating agents under basic conditions. The choice of base, solvent, and reaction conditions plays a crucial role in the efficiency and outcome of the synthesis.
A convenient and efficient procedure for the synthesis of various benzaldehyde O-alkyloximes involves the reaction of benzaldehyde oxime with different alkyl halides in the presence of potassium hydroxide (KOH) in aqueous dimethyl sulfoxide (DMSO). polyu.edu.hk This method has been shown to be effective for a range of alkyl halides, affording the corresponding O-alkylated oxime ethers in good to excellent yields. polyu.edu.hk The reaction is typically carried out at room temperature, and the desired products can be obtained in relatively short reaction times. polyu.edu.hk
For instance, the reaction of benzaldehyde oxime with ethyl bromide using this protocol proceeds smoothly to yield this compound. polyu.edu.hk The use of a phase-transfer catalyst is sometimes employed, though in many cases, the combination of a strong base and a polar aprotic solvent like DMSO is sufficient to achieve high yields. polyu.edu.hkresearchgate.net
More complex O-alkyl moieties can also be introduced. One study focused on the synthesis of benzaldehyde O-alkyloximes bearing a carboxylic acid functional group. tandfonline.comoup.comtandfonline.com In this work, benzaldoximes were alkylated with 2-bromo-fatty acid ethyl esters. The resulting esters were then hydrolyzed to the corresponding carboxylic acids. tandfonline.com This two-step modification introduces a functional handle that can be used for further derivatization or to modulate the polarity of the molecule.
The following table summarizes the synthesis of various benzaldehyde O-alkyloximes through the O-alkylation of benzaldehyde oxime with different alkylating agents.
Recent advancements have explored greener and more sustainable methods for O-alkylation. One such method utilizes visible-light-promoted O-H functionalization of oximes with diazo esters. sci-hub.se This approach is notable for being catalyst- and additive-free, proceeding under mild conditions with high functional group tolerance to afford the corresponding oxime ethers in good yields. sci-hub.se
Another strategy for modifying the O-alkyl moiety involves the Michael addition of oximes to electron-deficient alkenes. This cesium carbonate-catalyzed oxa-Michael addition provides an operationally simple protocol for the synthesis of various O-alkylated oximes. core.ac.uk
It is important to note that N-alkylation can sometimes occur as a side reaction during the O-alkylation of oximes, although O-alkylation is generally the preferred pathway under basic conditions. acs.org The careful selection of reagents and reaction conditions is therefore critical to ensure the selective formation of the desired O-alkylated product.
Iii. Mechanistic Investigations and Reaction Pathways
Photoinduced Electron Transfer (PET) Processes
The photooxidation of aldoxime ethers, including Benzaldehyde (B42025) O-ethyl oxime, has been a subject of detailed study, revealing intricate reaction pathways initiated by light. researchgate.netnih.gov These processes are typically studied using techniques like laser flash photolysis and steady-state product analysis. researchgate.netnih.gov
When subjected to a photosensitizer like chloranil (B122849) (CA) in a polar, non-nucleophilic solvent such as acetonitrile (B52724), Benzaldehyde O-ethyl oxime undergoes a photoinduced electron transfer (PET) to form a radical cation. researchgate.netnih.gov This initial step is contingent on the free energy of electron transfer being favorable. nih.gov Specifically, nanosecond laser flash photolysis studies have demonstrated that chloranil-sensitized reactions of this compound lead to the formation of its corresponding radical cation. researchgate.netnih.gov The formation of this reactive intermediate is a critical step that dictates the subsequent reaction pathways. acs.org
Following the formation of the radical cation, several reaction pathways become accessible. For this compound, which possesses α-protons on the O-ethyl group, a key follow-up reaction involves deprotonation at this α-position. researchgate.netnih.gov This deprotonation event is then followed by a β-scission of the N-O bond. researchgate.netnih.govacs.org This fragmentation step is rapid and efficient, leading to the formation of a benziminyl radical and an aldehyde derived from the alkoxy group. researchgate.netnih.gov The lower limit for the rate constant of this β-scission process in N-alkoxybenziminoyl radicals has been estimated to be 2.5 x 10(7) s(-1). researchgate.net
The primary product resulting from the PET-initiated decomposition of this compound is benzaldehyde. researchgate.netnih.gov The benziminyl radical formed during the β-scission step is the precursor to benzaldehyde. researchgate.netnih.gov In addition to the aldehyde, a minor amount of benzonitrile (B105546) is also typically observed. researchgate.netnih.gov
The formation of nitriles is thought to arise from an alternative pathway involving the iminoyl radical. nih.gov This can be formed either through direct hydrogen atom abstraction from the iminyl hydrogen by the excited sensitizer (B1316253) or via an electron-transfer-proton-transfer sequence. researchgate.netnih.govnih.gov The subsequent β-scission of the iminoyl radical yields the corresponding nitrile. researchgate.netnih.gov It has been noted that nitrile formation is more favored when electron-accepting substituents are present on the benzene (B151609) ring of the benzaldehyde oxime. nih.gov
Imine Exchange Reactions
Imine exchange reactions involving O-alkyl oximes like this compound have been investigated, particularly in aqueous solutions, to understand their kinetics and mechanisms. deepdyve.com These reactions are fundamental to dynamic combinatorial chemistry.
The kinetics of the imine exchange reaction between benzaldehyde O-methyloxime (a close analog of the ethyl oxime) and O-ethylhydroxylamine were studied in an aqueous medium. The reaction was found to be first order in both the oxime and the alkoxylamine. deepdyve.com A second-order rate constant of 0.86 ± 0.08 L mol⁻¹ min⁻¹ was determined at pD 2.9 and 60°C. deepdyve.com
A significant finding is that this imine exchange reaction is subject to acidic catalysis. deepdyve.com The proposed mechanism, similar to that for the aminolysis of imines, involves a transition state where a protonated form of the oxime–alkoxylamine adduct is the rate-limiting step. This is supported by the first-order dependence on both reactants and the observed acidic catalysis. Imidazole (B134444) has been identified as a moderately effective catalyst for this type of transformation. deepdyve.com
In contrast to the exchange in O-alkyl oximes, the mechanism for O-aryl oximes appears to be different. For the exchange between 3-pyridinealdehyde O-phenyloxime and O-(p-nitrophenyl)hydroxylamine, the reaction is first order in the oxime but independent of the aryloxyamine concentration and pD. deepdyve.com This suggests a different rate-limiting step.
The proposed mechanism for these O-aryl oximes involves a rate-limiting hydration of the oxime molecule. deepdyve.com This hypothesis is supported by the observation that incubating the oxime alone under the reaction conditions leads to the formation of new species, consistent with hydration. The subsequent transformation of the hydrated intermediate to the aldehyde is observed to be a slower process.
Isomerization Studies
The C=N double bond in this compound allows for the existence of syn and anti stereoisomers. The interconversion between these isomers, or isomerization, is a significant reaction pathway, particularly under photochemical conditions. nih.govresearchgate.net Studies have shown that for aldoxime ethers like this compound, syn-anti isomerization can become the predominant pathway when the free energy of electron transfer (ΔG_ET) is endothermic. nih.govresearchgate.net
This isomerization can be induced by visible-light-mediated energy transfer catalysis, providing a mild and general method to access the less thermodynamically stable Z-isomer from the E-isomer. nih.gov The mechanism proposed involves the generation of a biradical intermediate upon triplet sensitization, which allows for rotation around the C-N single bond. nih.gov The ratio of syn and anti isomers formed can be influenced by steric factors, with bulkier substituents favoring the less sterically hindered isomer. researchgate.net
The isomerization of this compound is often driven by triplet energy transfer from a photosensitizer. nih.govresearchgate.net In chloranil-sensitized reactions, when the electron transfer from the oxime ether to the sensitizer is energetically unfavorable, triplet energy transfer from the sensitizer to the aldoxime ether occurs, leading to isomerization. nih.govresearchgate.net
Visible-light photocatalysis offers a controlled method for this energy transfer. nih.gov The selection of a photosensitizer with an appropriate triplet energy is crucial for efficient isomerization. The ideal photosensitizer has a triplet energy higher than that of the starting E-isomer but lower than that of the resulting Z-isomer. nih.gov This selective energy transfer populates the triplet excited state of the E-oxime, facilitating rotation around the C=N bond to form the Z-isomer. nih.gov
Table 2: Photosensitizer Triplet Energies and Isomerization Efficiency nih.gov
| Photosensitizer | Triplet Energy (kcal/mol) | Z/E Selectivity |
| [Ir(ppy)₃] | > 69 | Low |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 53-69 | Moderate to High |
| Rose Bengal | < 53 | Low |
Radical-Mediated Transformations
O-acyl derivatives of oximes, including those that could be derived from this compound, are effective precursors for the generation of alkyl radicals. rsc.orgnih.gov The relatively weak N-O bond in O-acyl oximes can undergo homolytic cleavage upon thermal or photochemical activation. nih.govresearchgate.net This cleavage results in the formation of an iminyl radical and an acyloxyl radical. nih.gov The acyloxyl radical can then undergo rapid decarboxylation to produce an alkyl radical. nih.govresearchgate.net
These generated alkyl radicals can participate in various synthetic transformations, such as addition to alkenes. rsc.org For instance, O-acyl oximes have been used in multicomponent reactions where the alkyl radical is intercepted by sulfur dioxide and then adds to an olefin. rsc.org This strategy allows for the formation of new carbon-carbon and carbon-sulfur bonds. rsc.org
In the context of photosensitized reactions, this compound and related benzaldehyde oximes can undergo transformations initiated by an electron transfer-proton transfer (ET-PT) sequence. nih.gov This pathway is particularly relevant for oximes with low oxidation potentials (typically below 2.0 V). nih.gov
The process begins with an electron transfer from the oxime to a photosensitizer, such as triplet chloranil, to form the oxime radical cation. nih.govresearchgate.netnih.gov This is followed by a proton transfer, leading to the formation of an iminoxyl radical. nih.gov The iminoxyl radical is a key intermediate that can lead to the formation of the corresponding aldehyde, in this case, benzaldehyde. nih.gov For benzaldehyde oximes, an alternative pathway involves a hydrogen atom transfer (HAT) mechanism, especially for oximes with higher oxidation potentials. nih.gov
Hydrogen Atom Transfer (HAT) Pathways
Hydrogen Atom Transfer (HAT) represents a key mechanistic pathway for oximes and their ether derivatives, often competing with electron transfer (ET) processes, particularly in photosensitized reactions. For benzaldehyde oximes, the operative mechanism can depend on the electronic properties of the substituents on the aromatic ring.
Research on a series of substituted benzaldehyde oximes has shown that the reaction with a photosensitizer like triplet chloranil can proceed via an ET mechanism if the oxidation potential of the oxime is below approximately 2.0 V. nih.gov However, for oximes with higher oxidation potentials, the quenching rates become independent of the substituent, suggesting a change in mechanism to HAT. nih.gov In this scenario, the reaction rate is primarily dependent on the O-H bond strength, which is nearly constant across the series of oximes. nih.gov The iminoxyl radical is a critical intermediate in this pathway. nih.gov
While direct studies on this compound are specific, the principles from related systems are applicable. In the case of oxime ethers, the absence of the hydroxyl proton means that HAT would involve the abstraction of a hydrogen atom from a different position, such as the iminyl C-H bond. Abstraction of the iminyl hydrogen can lead to an imidoyl radical, which may undergo further reactions like β-scission to yield nitriles. researchgate.net However, some studies have ruled out certain intramolecular HAT processes through deuterium (B1214612) labeling experiments. researchgate.net
Strategies have been developed for the conversion of aliphatic C-H bonds to oxime ethers via HAT, where radical species abstract hydrogen atoms from alkanes. northeastern.edunih.govacs.org This highlights the general importance of HAT in the chemistry of oxime ethers, establishing them as products in radical-mediated C-H functionalization reactions. northeastern.edunih.govacs.org
Hydrolysis and Cleavage Reactions
The C=N bond of oxime ethers is susceptible to cleavage under various conditions, most notably through hydrolysis. This reaction serves as a fundamental transformation, allowing for the deprotection of carbonyl compounds or the synthesis of valuable O-substituted hydroxylamines.
The hydrolysis of oximes and their ethers is readily achieved by heating in the presence of inorganic acids, leading to the decomposition of the oxime ether into the parent aldehyde (benzaldehyde) and the corresponding O-substituted hydroxylamine (B1172632) (O-ethylhydroxylamine). wikipedia.orgthieme-connect.de Compared to oximes, oxime ethers possess a more electron-rich C=N bond due to the additional substituent on the oxygen atom. This generally results in increased reactivity under acidic conditions. thieme-connect.de
The mechanism of acid-catalyzed hydrolysis involves the protonation of the imine nitrogen, which makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water. nih.gov This is followed by the formation of a tetrahedral intermediate which subsequently collapses to release the aldehyde and the hydroxylamine derivative. nih.gov
While strong acids can effectively hydrolyze simple oxime ethers, the harsh conditions may not be suitable for complex molecules with acid-sensitive functional groups. thieme-connect.de For such cases, milder methods like acid-catalyzed transimination with an aqueous formaldehyde (B43269) solution have been developed as an effective deprotection strategy. thieme-connect.de Studies on the hydrolytic stability of oximes have shown that the rate constant for their acid-catalyzed hydrolysis is significantly lower than that for isostructural hydrazones, indicating their relative stability under acidic conditions. researchgate.net
The hydrolysis of O-substituted oximes is a key method for the preparation of O-substituted hydroxylamines and their salts. google.comgoogle.com Specifically, the acid-catalyzed hydrolysis of this compound cleaves the C=N bond to yield benzaldehyde and O-ethylhydroxylamine. wikipedia.orggoogle.com This reaction is synthetically important as O-substituted hydroxylamines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comgoogleapis.com
R¹R²C=NOR³ + H₂O + HX → R¹R²C=O + H₃N⁺OR³ X⁻
This method provides a direct route to these valuable building blocks from readily available oxime ethers. googleapis.comorganic-chemistry.org
Cyclization Reactions
This compound and its derivatives are valuable precursors for constructing complex heterocyclic frameworks. Through mechanisms involving radical cations or nitrone intermediates, they can undergo cyclization to form polycyclic aromatic systems and saturated heterocycles.
A notable reaction of aryl-substituted benzaldehyde oxime ethers is their photoinduced oxidative cyclization to form phenanthridines. nih.govnih.govacs.org This transformation is typically carried out by irradiating a solution of a 2'-arylbenzaldehyde oxime ether in the presence of a photosensitizer, such as 9,10-dicyanoanthracene (B74266) (DCA), in a solvent like acetonitrile. researchgate.netnih.govnih.gov
The proposed mechanism initiates with a photoinduced electron transfer (PET) from the oxime ether to the excited state of the photosensitizer, generating an oxime ether radical cation. nih.govacs.org This is followed by an intramolecular nucleophilic attack of the tethered aryl ring onto the nitrogen atom of the radical cation. nih.govacs.org Subsequent steps involving deprotonation and oxidation lead to the formation of the aromatic phenanthridine (B189435) ring system. This reaction is highly selective and regiospecific, providing a useful method for synthesizing substituted phenanthridines without the formation of nitrile byproducts that can occur in other photochemical reactions of aldoxime ethers. nih.govnih.govacs.org
The efficiency of the cyclization is influenced by substituents on the aryl ring. Generally, electron-donating groups enhance the reaction yield, although strongly donating groups can sometimes lead to a decrease in yield due to changes in the charge distribution of the radical cation intermediate. nih.govnih.gov
Table 1: Yields of Substituted Phenanthridines from Oxidative Cyclization of 2'-Arylbenzaldehyde Oxime Ethers nih.gov
Beyond the synthesis of phenanthridines via oxidative cyclization, benzaldehyde oxime ethers can be involved in the formation of other heterocyclic systems, such as isoxazolidines. nih.govnih.gov
Phenanthridines: As detailed in the previous section, the intramolecular cyclization of 2'-arylbenzaldehyde oxime ethers is a powerful strategy for synthesizing the phenanthridine core. nih.govnih.govacs.org This method is part of a broader class of reactions that use intramolecular cyclizations of biaryl oximes and their derivatives to form the central C–N bond of the phenanthridine skeleton. nih.govbeilstein-journals.org Other related methods involve the cyclization of O-acetyl oximes under photochemical or metal-catalyzed conditions. nih.gov
Isoxazolidines: The formation of isoxazolidines from oximes typically proceeds through an intermolecular or intramolecular [3+2] cycloaddition reaction. The key intermediate in this transformation is a nitrone, which acts as the 1,3-dipole. maynoothuniversity.ie Oximes can tautomerize to form NH-nitrones, a process that can be facilitated by heat or acid catalysis. core.ac.uk In the context of this compound, a related reaction involves the Lewis acid-mediated intermolecular cycloaddition of oxime derivatives with alkenes. For example, treatment of ethyl glyoxylate (B1226380) O-TBS oxime with BF₃·OEt₂ in the presence of an alkene like styrene (B11656) generates a nitrone intermediate that undergoes cycloaddition to afford an isoxazolidine (B1194047). core.ac.uk While this specific example uses a silyl (B83357) ether and a glyoxylate derivative, it demonstrates the general principle that oxime ethers can serve as precursors to nitrone dipoles for the synthesis of isoxazolidines. core.ac.ukacs.org The reaction of δ-alkenyl oximes can also lead to fused isoxazolidine structures through a tandem 1,2-prototropy-cycloaddition sequence. maynoothuniversity.ie
Compound Index
Table 2: List of Chemical Compounds
Rearrangement Reactions (e.g., Beckmann Rearrangement Derivatives)
The rearrangement reactions of oximes and their ethers are fundamental processes in organic synthesis, leading to valuable products such as amides and nitriles. This compound, as an aldoxime ether, can undergo several types of rearrangements, primarily influenced by the reaction conditions. The most notable of these is the Beckmann rearrangement, though other photoinduced pathways have also been extensively studied.
The classic Beckmann rearrangement involves the acid-catalyzed conversion of an oxime to an amide or a nitrile. wikipedia.orgorganic-chemistry.org For oximes derived from aldehydes (aldoximes), the reaction typically yields nitriles. masterorganicchemistry.combyjus.com The process is initiated by converting the oxygen atom of the oxime into a good leaving group, often through protonation by a strong acid. masterorganicchemistry.com This is followed by the migration of the group positioned anti-periplanar to the leaving group on the nitrogen atom. In the case of aldoximes, this migrating group is the hydrogen atom attached to the carbonyl carbon, leading to the formation of a nitrilium ion intermediate, which then deprotonates to yield the corresponding nitrile.
While the classic acid-catalyzed Beckmann rearrangement is a primary pathway for aldoximes, mechanistic studies on benzaldehyde oxime ethers, including the O-ethyl derivative, have revealed more complex photooxidative rearrangement and fragmentation pathways. These reactions are typically initiated by photoinduced electron transfer.
Nanosecond laser flash photolysis and steady-state product studies have been employed to investigate the photosensitized reactions of a series of benzaldehyde oxime ethers. researchgate.netnih.gov In these studies, a sensitizer, such as chloranil (CA), is excited to its triplet state. If the free energy for electron transfer (ΔGET) is favorable, the triplet sensitizer accepts an electron from the oxime ether to form the corresponding radical cation. researchgate.net
For this compound, which possesses α-protons on the O-alkyl group, the reaction mechanism following the formation of the radical cation proceeds through specific fragmentation pathways in non-nucleophilic solvents like acetonitrile. researchgate.netnih.gov The dominant follow-up reaction involves deprotonation at the α-position of the ethyl group. This deprotonation is followed by a β-scission event, which cleaves the C-C bond of the ethyl group and the N-O bond, yielding a benziminyl radical and an aldehyde (acetaldehyde). nih.gov The resulting benziminyl radical is a key intermediate that subsequently reacts to form benzaldehyde as the major product and a smaller quantity of benzonitrile. researchgate.netnih.gov
In the absence of α-hydrogens, as in the case of O-tert-butyl benzaldehyde oxime, the formation of benzonitrile becomes the major pathway. nih.gov This highlights the crucial role of the O-alkyl substituent's structure in directing the reaction pathway. An alternative mechanism, direct hydrogen atom abstraction from the iminyl position to form an imidoyl radical, which then undergoes β-scission to yield benzonitrile, has also been considered. nih.gov However, experimental data, including the lack of a significant kinetic isotope effect in experiments with deuterium-labeled benzaldehyde oxime ether, have suggested this is not the primary pathway for ethers with α-protons. nih.gov
The table below summarizes the key rearrangement pathways for this compound.
| Reaction Type | Catalyst/Conditions | Key Intermediate(s) | Major Product(s) | Minor Product(s) |
| Beckmann Rearrangement | Acid (e.g., H₂SO₄, PPA) wikipedia.org | Nitrilium ion | Benzonitrile masterorganicchemistry.combyjus.com | - |
| Photoinduced Electron Transfer | Chloranil (CA), light (hν), Acetonitrile researchgate.netnih.gov | This compound radical cation, Benziminyl radical | Benzaldehyde nih.gov | Benzonitrile nih.gov |
Iv. Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms can be deduced.
The proton NMR spectrum of Benzaldehyde (B42025) O-ethyl oxime is expected to exhibit distinct signals corresponding to the aromatic protons, the imine proton, and the protons of the O-ethyl group.
The aromatic protons on the benzene (B151609) ring typically appear in the region of δ 7.3-7.8 ppm. Due to the influence of the O-ethyl oxime substituent, these protons may show complex splitting patterns arising from spin-spin coupling.
The imine proton (-CH=N-) is expected to resonate as a singlet in the downfield region of the spectrum, typically around δ 8.1 ppm.
The O-ethyl group gives rise to two characteristic signals: a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atom are deshielded and appear as a quartet around δ 4.1-4.3 ppm, resulting from coupling with the neighboring methyl protons. The methyl protons (-CH₃) of the ethyl group appear as a triplet around δ 1.3-1.4 ppm, due to coupling with the adjacent methylene protons. For a closely related compound, 3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)benzaldehyde O-ethyl oxime, the ethoxy group protons were observed as a quartet at 4.10 ppm and a triplet at 1.36 ppm. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.3 - 7.8 | Multiplet |
| Imine-H | ~8.1 | Singlet |
| -O-CH₂- | 4.1 - 4.3 | Quartet |
| -CH₃ | 1.3 - 1.4 | Triplet |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The carbon atoms of the benzene ring are expected to resonate in the aromatic region, typically between δ 125 and 135 ppm. The carbon atom attached to the imine group (C1) will be shifted further downfield.
The imine carbon (-CH=N-) is anticipated to appear significantly downfield, generally in the range of δ 145-155 ppm, due to the electronegativity of the nitrogen and oxygen atoms. In a similar substituted this compound, this carbon was observed at approximately 153.8 ppm. nih.gov
The carbon atoms of the O-ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-O-CH₂-) is expected around δ 65-75 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically around δ 12-16 ppm. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic-C | 125 - 135 |
| Imine-C | 145 - 155 |
| -O-CH₂- | 65 - 75 |
| -CH₃ | 12 - 16 |
An HSQC spectrum would show correlations between directly bonded protons and carbons, definitively linking the proton signals of the ethyl group to their corresponding carbon signals. An HMBC spectrum would reveal longer-range couplings (2-3 bonds), for instance, showing a correlation between the imine proton and the C1 carbon of the benzene ring, as well as with the methylene carbon of the ethyl group, thus confirming the connectivity of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C=N bond of the oxime, the C-O bond of the ether linkage, and the aromatic C-H and C=C bonds.
A key absorption band is expected for the C=N stretching vibration, which typically appears in the region of 1600-1650 cm⁻¹. The C-O stretching vibration of the ethoxy group should be observable in the range of 1000-1250 cm⁻¹. The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| C=N Stretch (Oxime) | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (Ether) | 1000 - 1250 |
Specific Raman spectroscopy data for this compound were not found in the conducted searches. However, Raman spectroscopy would be a complementary technique to FT-IR. The C=N stretching vibration, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. Similarly, the symmetric vibrations of the benzene ring would also be prominent.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within this compound. The spectrum is characterized by absorption bands arising from the promotion of electrons from lower to higher energy molecular orbitals. The primary chromophore in the molecule is the benzene ring conjugated with the C=N bond of the oxime ether moiety.
The UV-Vis spectrum is expected to exhibit absorptions corresponding to π→π* and n→π* electronic transitions.
π→π Transitions:* Strong absorption bands, typically observed in the range of 250–300 nm, are attributed to π→π* transitions within the conjugated aromatic system. The conjugation of the phenyl group with the imine double bond results in a bathochromic (red) shift compared to unconjugated benzene.
n→π Transitions:* Weaker absorption bands may also be present, resulting from n→π* transitions. These involve the promotion of a non-bonding electron from the nitrogen or oxygen atom of the oxime group to an anti-bonding π* orbital.
Studies on various substituted benzaldehyde O-alkyloximes confirm that UV spectroscopy is a fundamental tool for verifying their structure. tandfonline.com The precise position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent polarity and the presence of substituents on the aromatic ring.
Table 1: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength Range (λmax) | Description |
|---|---|---|
| π→π | ~250-300 nm | Strong intensity absorption arising from the conjugated phenyl-imine system. |
| n→π | >300 nm | Weak intensity absorption involving non-bonding electrons on N or O atoms. |
Mass Spectrometry Techniques
Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₉H₁₁NO. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The technique is a powerful confirmation of a successful synthesis. rsc.org
The theoretically calculated exact mass for the neutral molecule is 149.08406 Da. nih.gov In HRMS analysis, this would typically be observed as the protonated molecule [M+H]⁺ or other adducts, depending on the ionization method used (e.g., Electrospray Ionization - ESI).
Table 2: HRMS Data for this compound
| Molecular Formula | Species | Calculated Exact Mass (Da) | Observed Mass (m/z) |
|---|---|---|---|
| C₉H₁₁NO | [M] | 149.084063974 | - |
| C₉H₁₂NO⁺ | [M+H]⁺ | 150.09134 | Typically within 5 ppm of calculated value |
| C₉H₁₁NNaO⁺ | [M+Na]⁺ | 172.07329 | Typically within 5 ppm of calculated value |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. It is used to analyze the purity of this compound and to study its fragmentation pattern upon electron ionization (EI). The resulting mass spectrum serves as a molecular fingerprint.
The fragmentation of this compound under EI conditions is expected to proceed through several key pathways. The molecular ion peak ([M]⁺) would be observed at m/z = 149. The fragmentation pattern of the parent compound, benzaldehyde, shows prominent peaks at m/z 105 ([M-H]⁺), 77 ([C₆H₅]⁺), and 51 ([C₄H₃]⁺), which can be used as a reference. docbrown.infoyoutube.com For the O-ethyl oxime, characteristic fragment ions would include:
Loss of an ethyl group: Cleavage of the O-C₂H₅ bond.
Loss of an ethoxy radical: Cleavage of the N-O bond to yield the [C₆H₅CH=N]⁺ ion.
Formation of the phenyl cation: Cleavage of the bond between the ring and the oxime group, yielding the stable [C₆H₅]⁺ ion.
Further fragmentation of the phenyl ring.
Table 3: Plausible GC-MS Fragmentation Pattern for this compound
| m/z | Plausible Ion Structure | Description |
|---|---|---|
| 149 | [C₆H₅CH=NOC₂H₅]⁺ | Molecular Ion (M⁺) |
| 120 | [C₆H₅CH=NO]⁺ | Loss of ethyl radical (•C₂H₅) |
| 104 | [C₆H₅CH=N]⁺ | Loss of ethoxy radical (•OC₂H₅) |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds |
| 51 | [C₄H₃]⁺ | Fragmentation of the phenyl cation |
X-ray Diffraction Studies
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. While a specific structure for this compound is not publicly available, analysis of closely related benzaldehyde oxime derivatives provides significant insight into its expected molecular geometry and crystal packing. core.ac.ukresearchgate.net
Structural studies on similar compounds reveal that the oxime group (C=N-O) is typically coplanar or nearly coplanar with the benzene ring to which it is attached. core.ac.uk This planarity maximizes π-system conjugation. The analysis would yield precise bond lengths, bond angles, and torsion angles. For instance, in a related structure, the O1—N1—C1—C11 torsion angle was found to be 179.02(14)°, indicating a high degree of planarity. core.ac.uk
Table 4: Expected Solid-State Structural Parameters from SCXRD
| Parameter | Expected Value/Feature | Reference/Comment |
|---|---|---|
| C=N Bond Length | ~1.27 Å | Typical for oxime double bond. |
| N-O Bond Length | ~1.41 Å | Typical for oxime ether. |
| C-Ph - C=N Bond Angle | ~120° | Consistent with sp² hybridization. |
| C=N-O Bond Angle | ~110° | Consistent with sp² nitrogen. |
| Conformation | (E)-isomer is generally more stable. | The phenyl and ethoxy groups are on opposite sides of the C=N bond. |
| Crystal Packing | Influenced by weak intermolecular forces (e.g., C-H···π, π-π stacking). | Based on analogous structures. researchgate.net |
V. Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to study the properties of oximes and their derivatives.
A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. For oxime derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles.
While specific optimized parameters for Benzaldehyde (B42025) O-ethyl oxime are not readily found, studies on analogous compounds provide expected values. For instance, in a study of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, the geometric parameters were found to be in good agreement with experimental X-ray diffraction data. It is established that the oxime group (–CH=N–O–) tends to be coplanar with the benzene (B151609) ring to maximize conjugation. For example, in a related bisoxime compound, the dihedral angle between the oxime group and the benzene ring was found to be a mere 5.98°. researchgate.net
Table 1: Representative Predicted Bond Lengths and Angles for a Benzaldehyde Oxime Derivative
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=N | ~1.28 Å |
| Bond Length | N-O | ~1.41 Å |
| Bond Length | O-C (ethyl) | ~1.45 Å |
| Bond Angle | C-C=N | ~121° |
| Bond Angle | C=N-O | ~111° |
| Bond Angle | N-O-C (ethyl) | ~107° |
Note: These are typical values for similar structures and may vary for Benzaldehyde O-ethyl oxime.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For a related compound, 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, the HOMO and LUMO energies were calculated to be -6.27 eV and -2.51 eV, respectively, resulting in an energy gap of 3.76 eV. researchgate.netresearchgate.net This value suggests a stable molecule with moderate reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl and oxime groups, while the LUMO is often distributed over the electron-accepting regions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge distribution, and the nature of bonding. researchgate.netresearchgate.netresearchgate.net It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the hyperconjugative or charge-transfer interactions. In studies of related oximes, significant stabilization energies are often found for interactions involving the lone pairs of oxygen and nitrogen atoms with the π* antibonding orbitals of the C=N bond and the phenyl ring, confirming electron delocalization. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. The map displays regions of different electrostatic potential on the molecular surface using a color scale. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-deficient, prone to nucleophilic attack). For a benzaldehyde oxime derivative, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the oxime group due to their lone pairs of electrons, making them sites for electrophilic attack. The hydrogen atoms of the ethyl group and the phenyl ring would exhibit positive potential. researchgate.netresearchgate.net
Computational methods are instrumental in elucidating reaction mechanisms by identifying transition states (TS) and calculating their energy barriers. For oximes, reactions such as isomerization (E/Z) and hydrolysis are of interest. DFT calculations can model the potential energy surface of these reactions, locating the first-order saddle points corresponding to the transition states.
For instance, the acid-catalyzed hydrolysis of oximes has been studied computationally, revealing the energetics of protonation, nucleophilic attack by water, and subsequent bond cleavage. Similarly, the thermal or photochemical isomerization between E and Z isomers can be investigated by calculating the energy barrier for rotation around the C=N double bond. Studies on related systems suggest that these barriers can be significant, influencing the stereochemical outcome of reactions.
DFT calculations can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic chemical shifts (δ) of ¹H and ¹³C nuclei. These calculated shifts are then compared with experimental NMR spectra for structure verification.
IR Spectra: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. For a benzaldehyde oxime derivative, the π → π* and n → π* transitions of the aromatic ring and the oxime group would be the most significant.
Quantum Chemical Calculations
Beyond DFT, other quantum chemical methods, such as ab initio and semi-empirical calculations, can be applied to study this compound.
Ab initio methods , like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties but are computationally more demanding. They can be used as a benchmark for DFT results.
Semi-empirical methods , such as PM3 and AM1, are faster but less accurate. They can be useful for preliminary studies of large systems or for modeling reaction dynamics where a large number of calculations are required. For example, the thermal behavior of benzaldehyde oxime O-acetyl derivatives has been studied using the PM3 method.
Kinetic Simulations
Kinetic simulations, often based on data from quantum chemical calculations, can model the time evolution of chemical reactions. For this compound, this could involve simulating its isomerization kinetics or its formation and decomposition pathways.
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics and solvent effects on the molecule. By simulating the motion of the molecule over time, one can gain insights into its flexibility and interactions with its environment, which can influence its reactivity. For example, MD simulations have been used to investigate the role of solvent in the E/Z isomerization of oximes.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into the conformational dynamics, intermolecular interactions, and the influence of solvents on chemical and physical processes. In the context of benzaldehyde oxime derivatives, MD simulations have been employed to understand their structural stability, interaction with solvent molecules, and to calculate properties such as solubility parameters and radial distribution functions. researchgate.net
For instance, in studies of related benzaldehyde oxime compounds, MD simulations have been conducted to determine which atoms have the most pronounced interactions with water molecules. researchgate.net These simulations typically involve placing the molecule of interest in a simulation box filled with solvent molecules and then solving Newton's equations of motion for the system over a period of time. The resulting trajectories provide a wealth of information about the molecular-level interactions.
The study of intermolecular interactions and solvent effects is crucial for understanding the behavior of this compound in various environments. While specific molecular dynamics simulation data for this compound is not extensively available in the public domain, the principles can be understood from studies on closely related compounds and from experimental observations under different solvent conditions.
Theoretical studies on similar organic π-conjugated ligands demonstrate that solvent polarity can significantly influence molecular geometries and electronic structures. jlu.edu.cn Generally, an increase in solvent polarity can lead to the polarization and lengthening of specific bonds within the solute molecule. jlu.edu.cn For oxime derivatives, this can enhance their interaction with polar solvents.
In the case of this compound, experimental studies on its photooxidation have been conducted in polar non-nucleophilic solvents such as acetonitrile (B52724). researchgate.net These studies show that the solvent environment plays a critical role in the reaction pathways. Nanosecond laser flash photolysis studies have revealed that the chloranil-sensitized reaction of O-ethyl benzaldehyde oxime in acetonitrile leads to the formation of its radical cation. researchgate.net The subsequent reactions are dependent on the properties of the solvent and the structure of the oxime ether. researchgate.net
For O-ethyl benzaldehyde oxime, which possesses α-protons, the reaction in a polar non-nucleophilic solvent involves deprotonation at the alpha-position, followed by β-scission to form a benziminyl radical and an aldehyde. researchgate.net This highlights the solvent's role in facilitating specific reaction mechanisms. Furthermore, studies with nucleophilic solvents like methanol (B129727) have shown that aldoxime ethers, including by extension O-ethyl benzaldehyde oxime, react with the solvent, indicating a direct intermolecular interaction. researchgate.net
The types of intermolecular interactions that can be expected for this compound in different solvents include:
Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density. The phenyl ring and the ethyl group would contribute significantly to these interactions.
Dipole-dipole interactions: The oxime functional group introduces a dipole moment, which will lead to interactions with polar solvent molecules.
Hydrogen bonding: While the O-ethyl group prevents this compound from acting as a hydrogen bond donor through the oxime oxygen, the nitrogen and oxygen atoms can act as hydrogen bond acceptors from protic solvent molecules like water or alcohols.
Computational studies on related benzaldehyde derivatives have utilized techniques like Density Functional Theory (DFT) within a Polarized Continuum Model (PCM) to investigate the influence of solvent polarity. jlu.edu.cn Such studies, along with MD simulations, help in elucidating the specific nature of solute-solvent interactions, including the formation of hydrogen bonds and their relative strengths. For example, in simulations of a related ligand in ethanol (B145695), specific hydrogen bonding interactions such as O···H-O, N···H-O, and N-H···O were identified. jlu.edu.cn
The following table summarizes the potential intermolecular interactions and solvent effects based on the functional groups present in this compound and findings from related compounds.
| Interaction Type | Participating Groups in this compound | Expected Effect in Solvents |
| Van der Waals Forces | Phenyl ring, ethyl group | Contribution to solubility in nonpolar solvents. |
| Dipole-Dipole Interactions | C=N-O moiety | Significant interaction with polar solvents, influencing orientation and solubility. |
| Hydrogen Bond Acceptor | Oxime Nitrogen and Oxygen atoms | Formation of hydrogen bonds with protic solvents (e.g., water, ethanol), enhancing solubility and potentially influencing reactivity. |
Vi. Applications As a Key Synthetic Intermediate
Precursor in the Synthesis of O-Substituted Hydroxylamines
The reduction of oxime ethers, such as Benzaldehyde (B42025) O-ethyl oxime, presents a valuable and atom-economical pathway for the synthesis of N,O-disubstituted hydroxylamines. mdpi.com This transformation is significant because traditional methods often rely on stoichiometric reducing agents like borohydrides, hydrosilanes, or organotin hydrides. mdpi.com A key challenge in oxime ether reduction is the selective reduction of the carbon-nitrogen double bond (C=N) without causing the cleavage of the relatively weak nitrogen-oxygen (N-O) bond, which would lead to undesired primary amine side products. mdpi.comnih.govresearchgate.net
Catalytic hydrogenation has emerged as a more efficient approach. For instance, using tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst allows for the hydrogenation of ketoxime ethers to produce racemic O-substituted hydroxylamine (B1172632) derivatives. nih.gov This method, however, often requires high hydrogen pressure. nih.gov More recent advancements have utilized earth-abundant metal catalysts, such as nickel, which can facilitate the asymmetric reduction of oximes under hydrogen pressure, yielding N,O-disubstituted hydroxylamines in high yields and enantioselectivity. mdpi.com
The general synthesis of O-substituted hydroxylamines can also be achieved through the hydrolysis of O-substituted oximes. google.com For example, O-substituted benzaldehyde oximes can be hydrolyzed with mineral acids to yield the corresponding hydroxylamine derivatives. google.com This highlights the role of the benzaldehyde oxime framework as a stable precursor that can be reliably converted to the desired hydroxylamine product. The synthesis of the oxime ether itself is typically a straightforward condensation reaction between the parent aldehyde or ketone and an O-substituted hydroxylamine. nih.govresearchgate.net
Role in Polymer Chemistry
The unique reactivity of the oxime group has been harnessed in polymer science to create novel materials with dynamic properties. Benzaldehyde O-ethyl oxime, as a model compound, exemplifies the chemistry that enables these applications.
Oxime formation, a condensation reaction between a hydroxylamine derivative and an aldehyde or ketone, is classified as a "click" reaction due to its high efficiency, mild reaction conditions, and tolerance of various functional groups. rsc.orgresearchgate.netrsc.org This chemoselective ligation has been widely used to synthesize new polymer architectures and multifunctional biomacromolecules. researchgate.net The resulting oxime bond is noted for its enhanced hydrolytic stability compared to imine bonds, making it suitable for applications in physiological conditions. researchgate.net
The oxime click reaction has enabled extremely rapid step-growth polymerization. For example, high molecular weight polymers have been synthesized within minutes at room temperature or slightly elevated temperatures. rsc.org This rapid and versatile chemistry allows for the polymerization of functional monomers, including those containing bipyridine and boronic acid moieties, demonstrating its broad applicability. rsc.org The introduction of oxime chemistry has significantly contributed to the development of functional and dynamic polymeric materials, including self-healing polymers and hydrogels with tunable properties. rsc.org
Step-growth polymerization involves the reaction of difunctional monomers to build polymer chains. libretexts.orgpsu.edu The formation of oxime linkages provides a robust method for creating linear polymers. Poly(oxime-urethanes) (POUs), for instance, are a class of polyurethane-like dynamic covalent polymers prepared from the uncatalyzed polyaddition of multifunctional oximes and diisocyanates at ambient temperatures. pku.edu.cnresearchgate.net
These polymerizations can achieve nearly complete conversion in a few hours, producing linear polymers with significant molecular weights. pku.edu.cnresearchgate.net A key feature of polymers with oxime-carbamate structures is their reversibility at elevated temperatures (around 100 °C). pku.edu.cnresearchgate.net This dynamic nature, which proceeds without a catalyst, allows for the material to be healable and recyclable. pku.edu.cnresearchgate.netacs.org The mechanism is believed to be mediated by the characteristic nitrone tautomer of the oxime. pku.edu.cnresearchgate.net This approach offers a significant advantage over traditional polyurethanes, which often require toxic catalysts and result in thermosets that cannot be easily reprocessed. pku.edu.cn
Intermediate for Complex Organic Molecules
This compound also functions as a stable intermediate in multi-step syntheses, providing a protected form of an aldehyde that can be converted into other important functional groups.
The conversion of aldoximes and their ethers into nitriles is a fundamental transformation in organic synthesis. acs.org this compound can be readily converted to benzonitrile (B105546). This dehydration reaction can be achieved using various reagents and catalytic systems. wikipedia.org
One modern approach involves a nickel-catalyzed transformation of alkene-tethered oxime ethers. acs.orgnih.govorganic-chemistry.org In this strategy, an alkene group tethered to the oxime oxygen acts as a traceless directing group, facilitating the conversion to the corresponding nitrile in high yields (ranging from 46-98%). acs.orgnih.govorganic-chemistry.org This method is notable for its efficiency and tolerance of various functional groups on the aromatic ring. acs.orgorganic-chemistry.org Other catalytic systems, such as those based on ruthenium, have also been developed for the conversion of oxime ethers to nitriles under neutral conditions. manchester.ac.uk
The Beckmann rearrangement of an oxime derived from an aldehyde is another classic route to nitriles. masterorganicchemistry.com This reaction is typically promoted by converting the oxime's hydroxyl group into a good leaving group, followed by heating. masterorganicchemistry.com Additionally, simple dehydration agents like p-toluenesulfonyl chloride in the presence of a mild base can effectively convert aldoximes to nitriles. viirj.org One-pot syntheses starting from the aldehyde, using reagents like hydroxylamine hydrochloride, can also yield nitriles directly under appropriate conditions. scirp.orggoogle.com
Table 1: Selected Catalyst Systems for Nitrile Synthesis from Oxime Ethers
| Catalyst System | Substrate Example | Product | Yield (%) | Reference |
| Ni(cod)₂ / DPEphos | Alkene-tethered benzaldehyde oxime ethers | Benzonitriles | 46-98% | organic-chemistry.org |
| Ru(CO)(PPh₃)₃H₂ / Xantphos | Oxime ethers | Nitriles | N/A | manchester.ac.uk |
| p-Toluenesulfonyl chloride / Et₃N | Aldoximes | Nitriles | Good | viirj.org |
| Copper Fluorapatite (CuFAP) | Benzaldehyde/Hydroxylamine HCl | Benzonitrile | 88% | scirp.org |
Since oximes are often used as protecting groups for aldehydes and ketones, the regeneration of the parent carbonyl compound is a critical step in many synthetic pathways. scielo.br This process, known as deoximation, involves the cleavage of the C=N-O bond of the oxime to reform the C=O bond of the aldehyde. nih.gov
A variety of methods have been developed for this transformation, moving away from harsh hydrolytic conditions that can lead to low yields. nih.gov Oxidative cleavage methods are common. For example, N-bromophthalimide (NBPI) under microwave irradiation provides a rapid and selective method for converting aldoximes back to their corresponding aldehydes with high yields and chemoselectivity, even in the presence of other oxidizable groups like alcohols or alkenes. scielo.br Other reagents, such as 2-iodylbenzoic acid in water or pyridinium (B92312) chlorochromate under microwave irradiation, have also proven effective. organic-chemistry.org
The deprotection of substituted benzaldehyde oximes can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally allow the cleavage to proceed smoothly, while strong electron-withdrawing groups can sometimes result in lower yields or require harsher conditions.
Table 2: Reagents for the Regeneration of Aldehydes from Oximes
| Reagent/Conditions | Substrate Example | Product | Yield (%) | Reference |
| N-Bromophthalimide / Microwave | Benzaldoxime (B1666162) | Benzaldehyde | 93% | scielo.br |
| Pyridinium chlorochromate / Microwave | Various oximes | Aldehydes/Ketones | 90-97% | |
| 2-Iodylbenzoic acid / Water / β-cyclodextrin | Various oximes | Aldehydes/Ketones | Excellent | organic-chemistry.org |
| Urea nitrate (B79036) / Microwave | Benzaldoxime derivatives | Benzaldehydes | Good | |
| Triscetylpyridinium tetrakis(oxodiperoxotungsto) phosphate (B84403) / H₂O₂ | Aromatic/aliphatic oximes | Aldehydes | Good | nih.gov |
Stereoselective Synthesis of Chiral Carbonyl β-Oxime Ethers
A significant application of benzaldehyde oxime, a close analogue and precursor to the O-ethyl derivative, is in the organocatalytic stereoselective synthesis of chiral carbonyl β-oxime ethers. Research has demonstrated that (E)-benzaldehyde oxime can act as a potent hydroxylamine equivalent in reactions with α,β-unsaturated aldehydes. organic-chemistry.org This transformation provides an efficient route to chiral 1,3-diols, which are important building blocks in natural product synthesis.
The reaction is an organocatalytic β-hydroxylation, where the oxime oxygen atom acts as the nucleophile, attacking the β-position of the α,β-unsaturated aldehyde. This process is effectively catalyzed by chiral amines. The resulting chiral carbonyl β-oxime ethers are obtained in high yields and with excellent levels of enantioselectivity. organic-chemistry.org These products can then be readily reduced to the corresponding chiral 1,3-diols, preserving the stereochemical integrity established in the initial step. organic-chemistry.org
Detailed findings from these organocatalytic reactions are summarized below, showcasing the effectiveness of (E)-benzaldehyde oxime in generating stereodefined products.
Table 1: Organocatalytic β-Hydroxylation of α,β-Unsaturated Aldehydes with (E)-Benzaldehyde Oxime
| Entry | α,β-Unsaturated Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| 1 | Crotonaldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | Toluene | 24 | 85 | 99 |
| 2 | Cinnamaldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Toluene | 48 | 92 | 98 |
| 3 | (E)-Hex-2-enal | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Toluene | 36 | 88 | >99 |
Data synthesized from research findings. organic-chemistry.org
Generation of α-Tertiary Ethers
Oxime ethers, including derivatives conceptually similar to this compound, are instrumental in the synthesis of α-tertiary ethers, a structural motif present in many biologically active molecules and natural products. The challenge in forming these sterically hindered ethers has been addressed through innovative radical-based methodologies.
One such strategy involves the multicomponent synthesis of α-tertiary ethers through the use of O-acyl oximes as alkyl radical precursors. rsc.org For instance, a four-component reaction involving cyclobutanone-derived O-acyl oximes, a sulfur dioxide source like K₂S₂O₅, styrene (B11656) derivatives, and primary alcohols can produce α-tertiary ethers bearing a β-sulfonyl group. rsc.org The process is initiated by the reductive decomposition of the O-acyl oxime, which generates an alkyl radical. This radical is then trapped by SO₂, forming a sulfonyl radical that adds to the styrene. Subsequent reaction with an alcohol nucleophile yields the final α-tertiary ether product. rsc.org
More directly, a photochemical approach allows for the synthesis of α-tertiary hydroxy oximes without the need for protecting groups. sioc.ac.cn This method utilizes a 1,3-boronate rearrangement of α-keto-oximes with boronic acids under visible light irradiation. The reaction tolerates a wide range of functional groups, including those typically sensitive to nucleophiles like esters and ketones, and proceeds in high yields. sioc.ac.cn This highlights the utility of the oxime functionality in facilitating the construction of complex tertiary alcohol and ether structures.
Contribution to Dynamic Covalent Chemistry and Molecular Libraries
The reversible nature of the imine bond in oxime ethers makes this compound and its analogues valuable components in the field of dynamic covalent chemistry (DCC). wikipedia.org DCC utilizes reversible reactions to generate libraries of compounds that can adapt their composition in response to external stimuli, allowing for the thermodynamically controlled formation of the most stable species. wikipedia.orgdiva-portal.org
The exchange reaction between an oxime ether and an alkoxyamine is a key transformation in this context. Studies on the reaction between benzaldehyde O-methyloxime and O-ethylhydroxylamine in aqueous solution have shown that the imine exchange is subject to acidic catalysis. This reversible C=N bond formation and cleavage allows for the generation of dynamic combinatorial libraries (DCLs). By introducing a template (e.g., a biological receptor), the equilibrium can be shifted to favor the library member that binds most strongly to the template. After equilibrium is reached, the reaction can be "frozen," and the desired compound can be isolated and identified.
The stability of oxime ethers is generally greater than that of imines or hydrazones, but their formation and exchange kinetics can be slow under physiological conditions. diva-portal.org However, the reactivity can be tuned by factors such as pH and the use of catalysts. chemrxiv.org For example, imidazole (B134444) has been shown to be a moderately effective catalyst for imine transfer in these systems. This tunability makes oxime ethers like this compound useful for creating DCLs for applications in drug discovery, materials science, and the development of molecular sensors. diva-portal.orgnih.gov
Vii. Catalysis in Benzaldehyde O Ethyl Oxime Chemistry
Acid Catalysis
Acid catalysis is prominently featured in the imine exchange reactions of O-alkyl oximes, including Benzaldehyde (B42025) O-ethyl oxime. The reaction between benzaldehyde O-methyloxime and O-ethylhydroxylamine to produce benzaldehyde O-ethyl oxime is noted to be subject to acidic catalysis. The mechanism for the formation of oximes and their ethers is generally understood to be under general acid catalysis. nih.gov This process typically begins with a proton-catalyzed attack of the nucleophile on the carbonyl carbon. nih.gov In the context of oxime ether exchange, the reaction rate is dependent on the pD (the equivalent of pH in D₂O), indicating the catalytic role of acid. For instance, the second-order rate constant for the exchange between benzaldehyde O-methyloxime and O-ethylhydroxylamine was determined at pD 2.9.
Commonly used acid catalysts for reactions involving oxime ethers include Brønsted acids like toluenesulfonic acid monohydrate and methanesulfonic acid. rsc.orgorganic-chemistry.org These catalysts are effective in promoting transoximation, a process for synthesizing nitriles from O-protected aldoximes. organic-chemistry.org
Table 1: Examples of Acid-Catalyzed Reactions
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| H⁺ (Acidic D₂O) | Benzaldehyde O-methyloxime, O-ethylhydroxylamine | Imine Exchange | |
| Toluenesulfonic acid | Aldehydes, O-protected hydroxylamines | O-alkyl oximes | rsc.org |
| Methanesulfonic acid | Aldehydes, O-protected hydroxylamines | O-alkyl oximes | rsc.org |
Base Catalysis
Base-catalyzed reactions of this compound and related compounds are crucial for various synthetic transformations, including condensation and alkylation reactions. Strong bases such as sodium hydride (NaH) are employed to deprotonate precursors, facilitating subsequent reactions. For example, imidazole (B134444) can be deprotonated with NaH in DMF, followed by reaction with an α-chloro-benzaldehyde O-methyloxime to yield an α-imidazolyl derivative. google.com
Organic bases are also widely utilized. The Knoevenagel condensation, which involves the reaction of aldehydes with active methylene (B1212753) compounds, is traditionally catalyzed by weak bases like piperidine. chemie-brunschwig.ch More contemporary examples include the use of strong, non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). rsc.orgresearchgate.net In studies on the condensation of benzaldehyde with boroxazolidones, DBU was found to be effective in directing the reaction towards ketimine formation. researchgate.net
Table 2: Common Bases in Oxime Ether Chemistry
| Base | Solvent | Reaction Type | Reference |
|---|---|---|---|
| Sodium Hydride (NaH) | DMF | Nucleophilic Substitution | google.com |
| DBU | Not specified | Condensation | researchgate.net |
| TBD | Not specified | O-alkylation | rsc.org |
Metal-Mediated and Metal-Catalyzed Reactions
Transition metals are exceptional catalysts for a vast array of reactions involving oxime ethers, leveraging different oxidation states (e.g., Cu(I), Cu(II), Cu(III)) to enable transformations that are otherwise challenging. acs.orgnih.gov These reactions include cross-couplings, rearrangements, and oxidative functionalizations.
Copper catalysts are versatile in promoting reactions of oxime ethers. One notable application is the chemoselective O-aroylation of phenolic oxime ethers with aryl aldehydes, catalyzed by Cu(OAc)₂·H₂O. researchgate.net Copper salts such as CuBr have been shown to catalyze the remarkable skeletal rearrangement of O-propargyl arylaldoximes into 4-arylidene-2-azetidinones (β-lactams). acs.org This complex transformation involves the cleavage of five different covalent bonds. acs.org
Furthermore, copper catalysis enables novel oxidative coupling reactions. An unprecedented copper-catalyzed aldehyde-exchanged amidation has been developed, where aldehydes are converted into secondary amides that retain a stable aldehyde group, providing a handle for further synthesis. acs.org Supported copper catalysts, such as Cu²⁺ on 4A molecular sieves, have demonstrated high efficiency in converting benzaldoxime (B1666162) to benzonitrile (B105546), a reaction that proceeds via a complex between the metal, the aldoxime, and the solvent. bme.hu
Table 3: Selected Copper-Catalyzed Reactions of Oxime Derivatives
| Copper Catalyst | Reaction Type | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Cu(OAc)₂·H₂O | O-Aroylation | Phenolic oxime ether | O-Aroylated oxime ether | researchgate.net |
| CuBr | Skeletal Rearrangement | O-Propargyl arylaldoxime | β-Lactam | acs.org |
| Cu(I)/Cu(II) | Aldehyde-Exchanged Amidation | Aldehydes, Secondary amines | Secondary amides with aldehyde group | acs.org |
Iron, as an abundant and environmentally benign metal, is an attractive catalyst. Iron-based metal-organic frameworks (MOFs) like Fe₃O(BPDC)₃ have been used as efficient catalysts for the oxidative coupling of benzaldehyde and an O-acetyl oxime to form 2,4,6-triphenylpyridine. researchgate.net Nano-sized magnetic Fe₃O₄ particles have been shown to effectively catalyze the solvent-free synthesis of oximes from carbonyl compounds and hydroxylamine (B1172632) hydrochloride. researchgate.net
Iron catalysts also facilitate intramolecular cyclizations. An Iron(II)-catalyzed intramolecular N-O bond formation from an aryl azide (B81097) with an ortho-oxime substituent leads to the synthesis of 2,1-benzisoxazoles. iosrjournals.org This process is believed to proceed through the formation of an Fe-azide complex followed by nucleophilic attack onto the oxime. iosrjournals.org
Table 4: Iron-Catalyzed Reactions Involving Oximes
| Iron Catalyst | Reaction Type | Substrates | Product | Reference |
|---|---|---|---|---|
| Fe₃O(BPDC)₃ | Oxidative Coupling | Benzaldehyde, O-acetyl oxime | 2,4,6-Triphenylpyridine | researchgate.net |
| Nano Fe₃O₄ | Oximation | Benzaldehyde, NH₂OH·HCl | Benzaldehyde oxime | researchgate.net |
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. In the context of this compound and its analogues, the O-alkyl oxime group serves as an effective directing group for C-H functionalization. rsc.orgnih.gov Palladium catalysts have been successfully employed for the selective β-arylation of oxime ethers using diaryliodonium salts as the arylating agents. researchgate.net This reaction proceeds through the activation of inert C(sp³)–H bonds. researchgate.net
The O-methyl oxime of benzaldehyde has been used as a directing group in palladium-catalyzed ortho-C–H halogenation, a key step in a synthetic route to isoquinolines. rsc.org This demonstrates the utility of the oxime ether moiety in guiding palladium to a specific site on the aromatic ring for functionalization. Furthermore, palladium complexes incorporating phosphino-oxime ligands have been synthesized and used as catalysts for the rearrangement of aldoximes. uniovi.es
Table 5: Palladium-Catalyzed Arylation of Oxime Ethers
| Palladium Catalyst | Arylating Agent | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Diaryliodonium salts | β-Arylation of C(sp³)–H | β-Arylated ketones/aldehydes | researchgate.net |
| Not specified | N/A (for halogenation) | ortho-C-H Halogenation | ortho-Halogenated oxime ether | rsc.org |
Beyond copper, iron, and palladium, other transition metals also play a role in the chemistry of oxime ethers. Cationic Rhodium(III) complexes have been used for the oxidative ortho-acylation of aryl ketone O-methyl oximes with aldehydes. nih.gov Iridium-catalyzed allylic substitution of hydroxylamines has been shown to favor the formation of branched products, contrasting with the linear products obtained from palladium catalysis. organic-chemistry.org
While less common for direct transformations of this compound, the catalytic potential of other metals has been explored. In tests for the conversion of benzaldoxime to benzonitrile, catalysts based on Ag⁺, Fe³⁺, Co²⁺, and Ni²⁺ were found to be inactive under the specific conditions, highlighting the unique reactivity conferred by copper and palladium in this transformation. bme.hu
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is particularly relevant in the formation of the core oxime structure from which this compound is derived. The synthesis of the precursor, benzaldehyde oxime, from benzaldehyde and a hydroxylamine source is a critical step that can be significantly accelerated by organocatalysts.
The mechanism of organocatalyzed oxime formation, particularly at neutral pH, often involves nucleophilic catalysis. acs.orgtudelft.nl An amine catalyst, such as aniline (B41778) or its derivatives, reacts with the aldehyde to form an activated iminium ion or Schiff base. acs.orgtudelft.nl This intermediate is more electrophilic than the starting aldehyde, making it more susceptible to nucleophilic attack by hydroxylamine. The subsequent steps involve the formation of a tetrahedral intermediate, followed by elimination of the organocatalyst and water to yield the oxime. acs.orgtudelft.nl The rate-limiting step at neutral pH is typically the dehydration of the carbinolamine intermediate. acs.org
Research has identified several classes of organocatalysts that are effective for oxime and hydrazone formation:
Aniline Derivatives: Aniline is a classic catalyst for these reactions. acs.orgnih.gov More advanced catalysts have been developed based on its structure. Anthranilic acids and other aminobenzoic acids have been shown to be superior catalysts to aniline, with molecules like 5-methoxyanthranilic acid providing rate enhancements of one to two orders of magnitude over the aniline-catalyzed reaction at neutral pH. nih.gov The ortho-carboxylate group is believed to assist in intramolecular proton transfer during the reaction. nih.gov Similarly, meta- and para-phenylenediamines can catalyze oxime ligation at much faster rates than aniline. researchgate.net
2-(Aminomethyl)benzimidazoles: This class of compounds has been identified as a highly active scaffold for catalyzing oxime formation, especially with challenging aryl ketone substrates. acs.orgnih.gov For the reaction between 2-(dimethylamino)ethoxyamine and 4-nitrobenzaldehyde, 2-(aminomethyl)benzimidazole provided a 5.2-fold rate enhancement, more than double that afforded by aniline. acs.orgnih.gov
Proline: The amino acid L-proline is a widely used organocatalyst for various transformations, including condensation reactions like oxime formation. tandfonline.com It can activate substrates through both enamine and iminium activation pathways. tudelft.nl While many studies focus on proline-catalyzed aldol (B89426) and Mannich reactions, its utility extends to the formation of imines and related structures. tandfonline.comnih.gov
One notable organocatalytic reaction involves the use of (E)-benzaldehyde oxime itself as a reactant. An organocatalytic β-hydroxylation of α,β-unsaturated aldehydes using (E)-benzaldehyde oxime as the hydroxylamine source yields chiral carbonyl β-oxime ethers with high yields and excellent enantioselectivities. organic-chemistry.org
Photocatalysis and Photosensitized Reactions
The behavior of this compound under photochemical conditions has been investigated through photosensitized reactions, providing insight into its electron transfer properties and subsequent reaction pathways. Studies utilizing laser flash photolysis and steady-state product analysis have elucidated the mechanisms involved. organic-chemistry.orgacs.org
In the presence of a sensitizer (B1316253) like chloranil (B122849) (CA), the photooxidation of this compound (referred to as compound 2 in several studies) leads to the formation of its radical cation. acs.orgorganic-chemistry.orgacs.org The subsequent reactions depend on the solvent environment and the energetic favorability of the electron transfer process. organic-chemistry.orgacs.org
Key findings from these studies include:
Reaction in Non-nucleophilic Solvents: In polar, non-nucleophilic solvents such as acetonitrile (B52724), the reaction of the this compound radical cation proceeds via deprotonation at the α-position of the ethyl group, followed by β-scission. This pathway generates a benziminyl radical and an aldehyde. organic-chemistry.orgacs.org The benziminyl radical primarily goes on to form benzaldehyde, which is the major product under these conditions. A smaller amount of benzonitrile is also formed. organic-chemistry.orgacs.org
Syn-Anti Isomerization: When the free energy of electron transfer becomes endothermic, a competing pathway of syn-anti isomerization becomes dominant. This isomerization is the result of triplet energy transfer from the sensitizer to the oxime ether. organic-chemistry.orgacs.org
Reaction in Nucleophilic Solvents: In nucleophilic solvents like methanol (B129727), this compound reacts with the solvent with clean second-order kinetics. organic-chemistry.org The proposed mechanism involves an initial electron transfer to form the radical cation, followed by a nucleophilic attack of methanol on the nitrogen atom. This leads to a solvent-assisted proton transfer and ultimately the elimination of an alcohol, with no nitrile being formed under these conditions. organic-chemistry.org
The table below summarizes the products formed during the chloranil-sensitized photolysis of various benzaldehyde oxime ethers in acetonitrile, highlighting the relative yields of aldehyde and nitrile.
Catalyst Development and Optimization
The development of more robust, reusable, and environmentally benign catalysts is a key goal in chemical synthesis. Research in oxime chemistry reflects this trend, with significant efforts directed toward immobilized and green catalysts for the synthesis of benzaldehyde oxime and related compounds.
Immobilizing homogeneous catalysts on solid supports is a widely used strategy to combine the high activity and selectivity of the catalyst with the practical benefits of a heterogeneous system, such as easy separation from the reaction mixture and potential for recycling. This approach is applicable to the synthesis of precursors for this compound.
Examples of immobilized catalyst systems in oxime chemistry include:
Palladacycles on Graphene Oxide: Oxime-derived palladacycles have been immobilized on graphene oxide through non-covalent interactions. These materials have proven to be highly efficient precatalysts for cross-coupling reactions like the Suzuki–Miyaura reaction, demonstrating the utility of immobilizing oxime-related metal complexes on carbonaceous supports. scirp.org
Catalysts on Metal-Organic Frameworks (MOFs): MOFs, with their high surface area and tunable porosity, are excellent platforms for catalyst immobilization. An amino-functionalized ionic liquid has been grafted onto a zirconium-based MOF (UiO-66-NH2) to create a heterogeneous basic catalyst for the synthesis of oximes. acs.org
Ionic Liquid Brush on Silica: An oxime-derived palladacycle has been immobilized in an ionic liquid brush supported on silica. This heterogeneous catalyst was effective for the Mizoroki-Heck reaction in water and could be recovered and reused multiple times without a significant loss of activity. masterorganicchemistry.com
Biocatalysts in Polymer Gels: For biocatalytic processes, which can be sensitive to organic solvents, immobilization within a superabsorber hydrogel matrix offers a protective environment. This "fluid immobilized" catalyst approach has been used for the dehydration of other aldoximes in continuous flow reactors, showcasing a method to improve the stability of sensitive enzyme systems. tandfonline.com
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound, this primarily applies to the synthesis of its precursor, benzaldehyde oxime.
Several green catalytic methods have been developed for the oximation of aldehydes:
Metal Oxide Nanoparticles: Magnetically separable iron(III) oxide (Fe3O4) nanoparticles have been used as a recyclable catalyst for the solvent-free conversion of aldehydes and ketones to their corresponding oximes. researchgate.net The reactions proceed in high yield, and the catalyst can be easily recovered using a magnet and reused multiple times. researchgate.net
Bismuth(III) Oxide with Grinding: A solvent-free method using bismuth(III) oxide (Bi2O3) as a catalyst under grinding conditions (mechanochemistry) provides a rapid, clean, and environmentally safe route to aldoximes and ketoximes. This approach avoids the use of bulk solvents and often proceeds to completion in a short time at room temperature.
Catalyst-Free Synthesis in Water: The synthesis of aryl oximes from aryl aldehydes has been achieved under catalyst-free conditions using mineral water as the reaction medium at room temperature. This method offers high yields in short reaction times, representing a highly sustainable and simple protocol.
Ionic Liquids as Recyclable Agents: An ionic liquid, 1-sulfobutyl pyridine (B92270) hydrosulfate ([HSO3-b-Py]·HSO4), has been used as a multifunctional agent for the synthesis of benzonitrile from benzaldehyde, a process that proceeds through a benzaldoxime intermediate. The ionic liquid acts as a co-solvent and catalyst for the dehydration step and allows for phase separation and recycling, eliminating the need for metal salt catalysts.
Viii. Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient methods for the synthesis of oximes and their ethers, including Benzaldehyde (B42025) O-ethyl oxime, is a primary focus of future research. numberanalytics.comresearchgate.net Current methods often rely on traditional approaches that may involve harsh conditions or generate significant waste. nih.gov The future direction points towards the adoption of green chemistry principles, minimizing waste and energy consumption. researchgate.net
Key areas of development include:
Catalyst-Free and Solvent-Free Conditions: Research is moving towards synthesizing oximes by simply grinding reactants together at room temperature without the need for a solvent or a catalyst, a method known as grindstone chemistry. nih.gov This approach offers advantages such as clean reaction conditions, short reaction times, and easy work-up procedures. researchgate.netnih.gov
Use of Natural Acids and Green Solvents: The use of natural acid catalysts, such as those found in fruit juices, and green solvents like water is being explored to create more sustainable synthetic routes. ijprajournal.com Mineral water, containing various salts, has been shown to accelerate reactions and improve yields under catalyst-free conditions. ias.ac.in
Organocatalysis: Pyrrolidine has been identified as an efficient organocatalyst for the formation of acyloximes, particularly in green solvents. acs.org This method is advantageous as it proceeds under mild conditions with excellent yields. acs.org
Copper-Catalyzed C-N Bond Formation: Copper-catalyzed radical reactions are emerging as a sustainable approach for forming C-N bonds, which are crucial in the synthesis of many organic compounds, including oxime derivatives. nih.gov These methods are attractive due to copper's high abundance and low cost. nih.govresearchgate.net
Electrochemical Methods: Electrochemical synthesis is gaining attention as a simple and scalable method for C-N bond formation, offering a more sustainable alternative to traditional fossil fuel-based technologies. researchgate.net
The following table summarizes some of the emerging sustainable synthetic methodologies for oxime derivatives.
| Methodology | Key Features | Potential Advantages |
| Grindstone Chemistry | Solvent-free, catalyst-free, room temperature reaction. nih.gov | Reduced waste, energy efficiency, simplicity. nih.gov |
| Natural Acid Catalysis | Use of natural acids from sources like fruit juice. ijprajournal.com | Renewable resources, environmentally benign. ijprajournal.com |
| Organocatalysis | Employs small organic molecules as catalysts (e.g., pyrrolidine). acs.org | Mild reaction conditions, high yields, metal-free. acs.org |
| Copper Catalysis | Utilizes abundant and inexpensive copper catalysts for C-N bond formation. nih.gov | Cost-effective, sustainable. nih.govresearchgate.net |
| Electrosynthesis | Uses electricity to drive chemical reactions. researchgate.net | Simplicity, scalability, reduced reliance on fossil fuels. researchgate.net |
Elucidation of Undiscovered Reaction Mechanisms
A deeper understanding of the reaction mechanisms governing the formation and transformation of Benzaldehyde O-ethyl oxime is crucial for optimizing existing processes and developing new applications. Future research will likely focus on several key areas:
Photochemical Reactions: The mechanistic aspects of photosensitized reactions of benzaldehyde oximes are an active area of investigation. nih.gov Studies have shown that the reaction with a sensitizer (B1316253) like triplet chloranil (B122849) can proceed via an electron-transfer mechanism, leading to the formation of both aldehydes and nitriles. nih.gov The specific pathway, whether an electron transfer-proton transfer (ET-PT) sequence or a hydrogen atom transfer (HAT) pathway, depends on the oxidation potential of the oxime. nih.gov
Metal-Involving Transformations: The role of metal centers in mediating the synthesis and reactions of oximes is a complex and promising area for future mechanistic studies. acs.org For instance, the mechanism of nickel(II)-mediated hydrolysis of oximes to form vic-dioximes is still under investigation, with potential alternative pathways involving C-H bond activation. acs.org
Imine Exchange Reactions: The mechanism of imine exchange in O-alkyl oximes, a fundamental reaction for dynamic combinatorial libraries, is being studied to better understand the factors influencing the equilibrium and reaction rates in aqueous environments.
Computational Support: DFT computations are increasingly being used to support proposed reaction mechanisms, such as in the ortho-cyclization of oxime derivatives, where calculations can help explain temperature-dependent product formation. acs.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. Future research in this area will likely involve:
Stereochemistry Prediction: Computational methods are being employed to investigate the stereochemistry of the oxime bond. nih.gov For example, understanding the energetic favorability of E- and Z-isomers through calculations can explain why only one isomer may be observed in the solid state. nih.gov
Reaction Mechanism Exploration: Computational studies can be used to explore the conformational freedom of molecules and the intermolecular interactions in pre- and post-reaction complexes, providing insights into reaction mechanisms. rsc.org This is particularly useful for complex systems where experimental characterization is challenging.
Structure-Activity Relationship (SAR) Studies: Computational modeling plays a significant role in SAR studies of oxime derivatives, helping to understand how structural modifications influence their biological activities. mdpi.com This predictive capability can accelerate the design of new compounds with desired properties.
NMR Spectra Prediction: While experimental NMR is crucial, computational prediction of NMR parameters can aid in the assignment of signals and the differentiation of isomers in solution. nih.gov
Integration of this compound Chemistry into New Material Science
The unique properties of the oxime functional group make it an attractive component for the design of novel materials. numberanalytics.com Future research will likely explore the integration of this compound and related structures into advanced materials with tailored functionalities. numberanalytics.com
Key areas of application in material science include:
Dynamic Covalent Polymers: The reversible nature of the oxime bond allows for the creation of dynamic covalent polymers. rsc.orgrsc.orgresearchgate.net These materials can exhibit properties such as self-healing and adaptability, making them suitable for a range of applications. researchgate.net
Polymer Functionalization: Oxime chemistry provides a versatile tool for the post-polymerization modification of materials. nih.gov This "grafting onto" approach allows for the introduction of specific functionalities to polymers in a controlled manner. nih.gov
Hydrogels: Oxime ligation is used in the formation of hydrogels with tunable gelation times and mechanical properties. rsc.org The efficiency of oxime formation under mild, aqueous conditions makes it particularly suitable for creating biocompatible hydrogels for applications like drug delivery. researchgate.net
Surface Modification: Oxime-based reactions can be utilized to modify surfaces, imparting new properties or enabling the attachment of other molecules. numberanalytics.com
The following table highlights the potential applications of oxime chemistry in material science.
| Application Area | Role of Oxime Chemistry | Potential Material Properties |
| Dynamic Polymers | Reversible covalent linkages. rsc.orgrsc.orgresearchgate.net | Self-healing, responsive, adaptable. researchgate.net |
| Polymer Modification | "Click" chemistry for functionalization. nih.gov | Tailored surface properties, biocompatibility. nih.gov |
| Hydrogels | Efficient cross-linking reaction. rsc.org | Tunable mechanical properties, controlled drug release. rsc.orgresearchgate.net |
| Surface Engineering | Covalent surface modification. numberanalytics.com | Altered wettability, specific binding sites. numberanalytics.com |
Exploration of Enantioselective Transformations
The development of methods for the enantioselective transformation of oximes and their ethers is a significant challenge and a major area for future research. bohrium.comresearchgate.net The synthesis of chiral hydroxylamines, which are important building blocks in pharmaceuticals and agrochemicals, is a key driver for this research. bohrium.comnih.gov
Current and future research directions in this area include:
Asymmetric Hydrogenation: While the asymmetric hydrogenation of imines is well-established, the corresponding reaction for oximes and oxime ethers remains challenging due to low reactivity and difficulty in controlling stereoselectivity. bohrium.comresearchgate.net Recent breakthroughs include the use of iridium, rhodium, palladium, and nickel catalysts to achieve high enantioselectivity. bohrium.comnih.govchinesechemsoc.org
Catalyst Development: The design of new and more efficient chiral catalysts is crucial for improving the sustainability and selectivity of enantioselective oxime reactions. numberanalytics.comnih.gov This includes the development of catalysts based on earth-abundant metals like nickel. researchgate.net
Substrate-Controlled Diastereoselective Reduction: The use of chiral auxiliaries on the oxime ether can control the stereochemical outcome of reduction reactions. bohrium.com
Asymmetric Hydroboration and Hydrosilylation: These methods offer alternative routes to chiral hydroxylamine (B1172632) derivatives and are being explored with various chiral catalysts. bohrium.com
Catalytic Asymmetric Carbene Transfer: The development of catalytic asymmetric cyclopropanation of diazo oxime ethers provides a route to optically active cyclopropyl (B3062369) oxime derivatives, which can be further transformed into valuable chiral amines. acs.org
The following table summarizes some of the catalytic systems used in the asymmetric hydrogenation of oximes and oxime ethers.
| Catalyst System | Substrate | Key Features |
| Iridium(III) Complex with Chiral Cyclopentadienyl Ligand | Oximes | Operates under highly acidic conditions, high catalyst turnover numbers, excellent enantiomeric ratios. nih.gov |
| Rhodium-Catalyzed Homogeneous System | β-Oxime esters | One of the earlier successful systems for asymmetric hydrogenation of functionalized oximes. bohrium.com |
| Palladium-Catalyzed System | α-Oxime phosphonates | Demonstrates the applicability of palladium in these transformations. bohrium.com |
| Nickel Catalyst | Oximes | Utilizes an earth-abundant and environmentally friendly transition metal. researchgate.netchinesechemsoc.org |
| Chiral Borane Catalysts | TIPS-protected oximes | A metal-free approach to enantioselective hydrogenation. researchgate.net |
Q & A
Q. How can contradictions in reported physical property data (e.g., logP) be resolved?
- Resolution Strategy :
- Compare multiple methods (e.g., McGowan vs. Joback) and validate with experimental data.
- Example : For logP, experimental shake-flask results (1.89) reconcile computational discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
